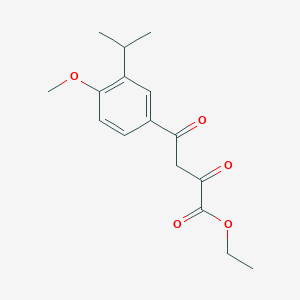

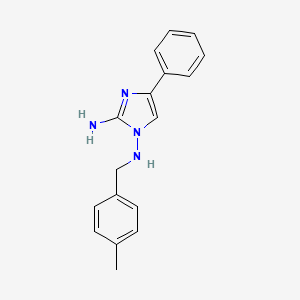

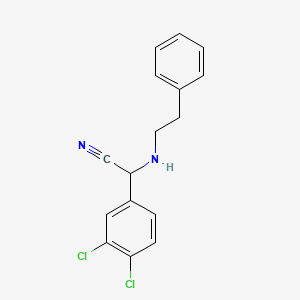

N-Fmoc-(+/-)-3-aminononanoic acid

説明

N-Fmoc-8-aminooctanoic acid is an alkane chain with terminal Fmoc-protected amine and carboxylic acid groups . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations .

Synthesis Analysis

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Other methods for introducing the Fmoc group include through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide . Another method to install the Fmoc group is by reacting with 9-fluorenylmethyloxycarbonyl azide (made by reacting Fmoc-Cl with sodium azide) in sodium bicarbonate and aqueous dioxane .Molecular Structure Analysis

N-Fmoc-8-aminooctanoic acid is an alkane chain with terminal Fmoc-protected amine and carboxylic acid groups .Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .Physical And Chemical Properties Analysis

The inherent hydrophobicity and aromaticity of the Fmoc group promote the hydrophobic and π-π stacking interactions of the fluorenyl rings . All Fmoc modified amino acids were co-incubated with urea at both low and high concentration .科学的研究の応用

Self-Assembly and Fabrication of Functional Materials

Amino acids and short peptides modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) group, such as N-Fmoc-(+/-)-3-aminononanoic acid, possess eminent self-assembly features . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote building block association, making these compounds ideal for the fabrication of functional materials .

Bio-Templating

The self-organization properties of Fmoc-modified amino acids and peptides make them suitable for bio-templating . This involves using biological molecules as templates to construct nanostructures, which can be used in various fields such as nanotechnology and materials science .

Optical Applications

Fmoc-modified amino acids and peptides have shown potential in optical applications . The aromaticity of the Fmoc group can contribute to the optical properties of the assembled structures, making them useful in areas like photonics and optoelectronics .

Drug Delivery

Fmoc-modified peptides can form hydrogels, which have potential applications in drug delivery . These hydrogels can encapsulate drugs and release them in a controlled manner, improving the effectiveness of the treatment .

Catalytic Applications

The self-assembled structures formed by Fmoc-modified amino acids and peptides can also have catalytic properties . These structures can act as catalysts in various chemical reactions, contributing to the development of green and sustainable chemistry .

Therapeutic Applications

Fmoc-modified peptides can form self-supporting hydrogels, which have potential therapeutic applications . For instance, these hydrogels can support cell adhesion, survival, and duplication, making them suitable for tissue engineering .

Antibiotic Properties

Some Fmoc-modified peptides have shown antibiotic properties . These peptides can interact with bacterial membranes and disrupt their function, making them potential candidates for the development of new antibiotics .

Biocompatible Materials for Biomedical Applications

Peptide-based hydrogels (PHGs) formed by Fmoc-modified peptides are biocompatible materials suitable for biological, biomedical, and biotechnological applications . They can provide a physiologically relevant environment for in vitro experiments .

将来の方向性

The self-assembly of Fmoc protected single amino acids has attracted great interest owing to their ease of synthesis and applications as functional materials . They can form well-defined crystalline structures through uniform parallel Fmoc stacking and the optimization of ion concentrations . This suggests that Fmoc protected aliphatic single amino acids are novel scaffolds for the design of distinct micro/nanostructures through a bottom-up approach that can be tuned by control of the environmental parameters .

特性

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)nonanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO4/c1-2-3-4-5-10-17(15-23(26)27)25-24(28)29-16-22-20-13-8-6-11-18(20)19-12-7-9-14-21(19)22/h6-9,11-14,17,22H,2-5,10,15-16H2,1H3,(H,25,28)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUVRSYCVENJXLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Fmoc-(+/-)-3-aminononanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]pyrimidine hydrochloride](/img/structure/B1434111.png)

![N-[3-(dimethylamino)propyl]furan-2-carboxamide hydrochloride](/img/structure/B1434116.png)

![2-hydroxy-N-{[(prop-2-en-1-yl)carbamothioyl]amino}propanamide](/img/structure/B1434118.png)

![1-[6-(Dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1434123.png)

![Dimethyl 1,1'-[oxydi(methylene)]bis(1H-pyrazole-3-carboxylate)](/img/structure/B1434125.png)